REACTION_CXSMILES
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[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>CCOC(C)=O>[C:12]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][N:7]=1)(=[O:14])[CH3:13]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=N1)C(=O)OC
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Name
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1,4-ioxane
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Quantity
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50 mL
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Type
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solvent
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Smiles
|
|
Name
|
|
Quantity
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3.72 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled to rt
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Type
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WASH
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Details
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The mixture was then washed with saturated NaHCO3 solution (2×200 mL), brine (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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C(C)(=O)NC1=NC=C(C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |